molecular formula C19H26N2O B1677908 Naftypramide CAS No. 1505-95-9

Naftypramide

Cat. No.: B1677908
CAS No.: 1505-95-9
M. Wt: 298.4 g/mol
InChI Key: XXFVRXJPEIBBEZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Naftypramide are not widely documented in the literature.
    • Industrial production methods remain scarce, which limits our understanding of large-scale synthesis.
  • Chemical Reactions Analysis

    • Naftypramide likely undergoes various chemical reactions, although detailed studies are lacking.
    • Common types of reactions include oxidation, reduction, and substitution.
    • Reagents and conditions used in these reactions are not well-established.
    • Major products formed from these reactions require further investigation.
  • Scientific Research Applications

    • Despite limited data, Naftypramide has potential applications in:

        Chemistry: Its reactivity and functional groups may contribute to novel synthetic pathways.

        Biology: Investigating its effects on cellular processes and biological systems.

        Medicine: Exploring anti-inflammatory properties and potential therapeutic uses.

        Industry: Assessing its role in pharmaceuticals or other industrial applications.

  • Mechanism of Action

    • The precise mechanism by which Naftypramide exerts its anti-inflammatory effects remains unclear.
    • Researchers need to identify molecular targets and pathways involved in its action.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are challenging due to limited data.
    • Further research is necessary to highlight Naftypramide’s uniqueness and identify related compounds.

    Properties

    IUPAC Name

    2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H26N2O/c1-14(2)19(18(20)22,12-13-21(3)4)17-11-7-9-15-8-5-6-10-16(15)17/h5-11,14H,12-13H2,1-4H3,(H2,20,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XXFVRXJPEIBBEZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H26N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20862682
    Record name Naftypramide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20862682
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    298.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1505-95-9
    Record name α-[2-(Dimethylamino)ethyl]-α-(1-methylethyl)-1-naphthaleneacetamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1505-95-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Naftypramide [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505959
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Naftypramide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20862682
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name NAFTYPRAMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A7HW5472J
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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